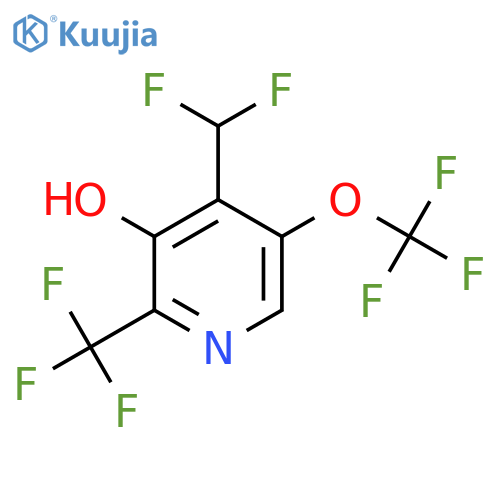Cas no 1806171-63-0 (4-(Difluoromethyl)-3-hydroxy-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

1806171-63-0 structure
商品名:4-(Difluoromethyl)-3-hydroxy-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine
CAS番号:1806171-63-0
MF:C8H3F8NO2
メガワット:297.102150201797
CID:4832769
4-(Difluoromethyl)-3-hydroxy-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 4-(Difluoromethyl)-3-hydroxy-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine
-
- インチ: 1S/C8H3F8NO2/c9-6(10)3-2(19-8(14,15)16)1-17-5(4(3)18)7(11,12)13/h1,6,18H
- InChIKey: QMWCXZJLIJJYLF-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(=CN=C(C(F)(F)F)C=1O)OC(F)(F)F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 11
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 304
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 42.4
4-(Difluoromethyl)-3-hydroxy-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029094795-1g |
4-(Difluoromethyl)-3-hydroxy-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine |
1806171-63-0 | 97% | 1g |
$1,534.70 | 2022-03-31 |
4-(Difluoromethyl)-3-hydroxy-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine 関連文献
-
Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903
-
S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924
-
Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978
1806171-63-0 (4-(Difluoromethyl)-3-hydroxy-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine) 関連製品
- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)
- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)
- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)
- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)
- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)
- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)
- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)
- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)
- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)
- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
